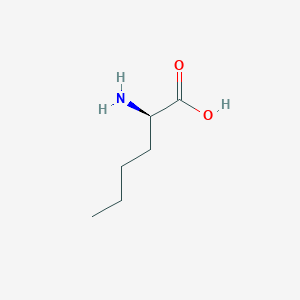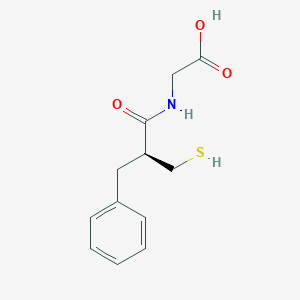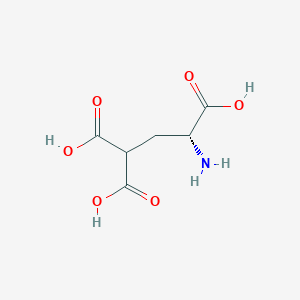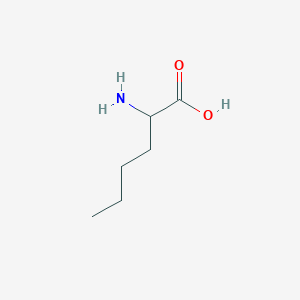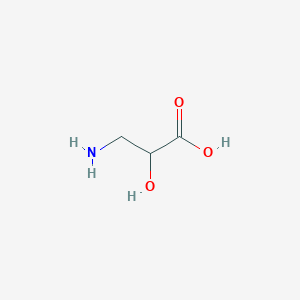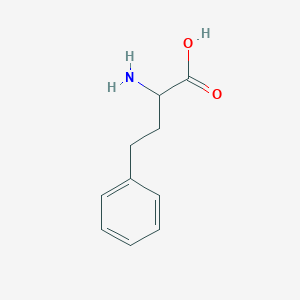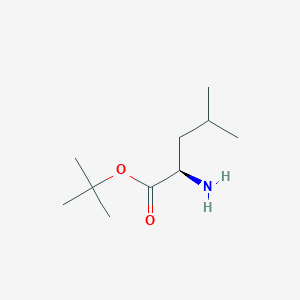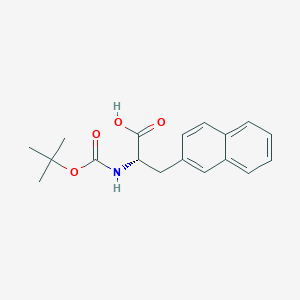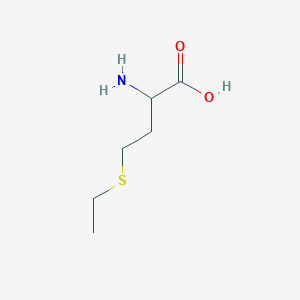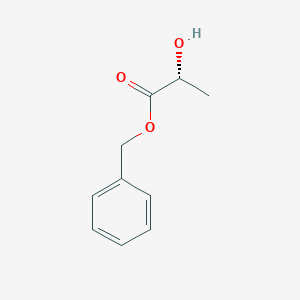
D-乳酸ベンジルエステル
説明
(R)-2-hydroxypropionic acid benzyl ester, also known as (R)-2-hydroxypropionic acid benzyl ester, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-hydroxypropionic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-hydroxypropionic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
タンパク質操作
D-乳酸ベンジルエステルは、タンパク質操作、特にコードされたBnE(ベンジルエステル)を誘導化することによりタンパク質にアシルヒドラジドとヒドラジドアルデヒド(HA)を付与するために使用されています。 このアプリケーションは、タンパク質工学と生物共役技術の分野で重要です .
微生物合成
この化合物は、微生物合成において役割を果たし、pH制御発酵中の乳酸エステルの力価、比生産性、収率を向上させるために使用されます。 特に、大腸菌によるグルコースからのエチル乳酸エステルおよびイソブチル乳酸エステルの直接生合成で注目されています .
生体高分子合成
生体高分子の合成において、D-乳酸ベンジルエステルは前駆体として使用されます。 例えば、組換え大腸菌によって生産および分泌される生体由来化合物であるD-乳酸(LA)ベースのオリゴマーの製造に関与しています .
有機合成
この化合物は、可視光促進条件下でのアルコールのエステルへの酸化クロスカップリングなどの有機合成プロセスにも使用されます。 このアプリケーションは、エステルの製造のための持続可能で効率的な合成経路の開発に不可欠です .
作用機序
Target of Action
D-Lactic acid-benzyl ester, also known as H-D-LAC-OBZL or Benzyl ®-2-hydroxypropanoate, primarily targets the metabolic pathways of certain microorganisms . The primary targets include enzymes such as lactate dehydrogenase (ldhA), propionate CoA-transferase (pct), and alcohol acyltransferase (AAT) .
Mode of Action
The compound interacts with its targets to facilitate the biosynthesis of lactate esters. The ldhA enzyme converts pyruvate to lactate, pct converts lactate to lactyl-CoA, and AAT condenses lactyl-CoA and alcohol to produce lactate esters . This process is a part of the pyruvate-to-lactate ester module .
Biochemical Pathways
The biochemical pathway involved in the action of D-Lactic acid-benzyl ester is the microbial biosynthesis of lactate esters from fermentable sugars . This pathway involves the conversion of pyruvate to lactate, lactate to lactyl-CoA, and the condensation of lactyl-CoA with alcohol to produce lactate esters .
Pharmacokinetics
It’s known that d-lactic acid, a related compound, is produced by some strains of microorganisms or by some less relevant metabolic pathways . While L-lactic acid is an endogenous compound, D-lactic acid is considered a harmful enantiomer .
Result of Action
The result of the action of D-Lactic acid-benzyl ester is the production of lactate esters. These esters have broad industrial applications and favorable environmental profiles . They are used as green organic solvents and are beneficial for the environment due to their biodegradable nature .
Action Environment
The action of D-Lactic acid-benzyl ester can be influenced by environmental factors. For instance, the metabolic fluxes of the upstream and downstream modules can be manipulated through plasmid copy numbers, promoters, ribosome binding sites, and environmental perturbation to improve the production of lactate esters .
特性
IUPAC Name |
benzyl (2R)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTLPUIDJRKAAM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415939 | |
| Record name | (R)-2-hydroxypropionic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74094-05-6 | |
| Record name | (R)-2-hydroxypropionic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: What is the role of (R)-2-hydroxypropionic acid benzyl ester in the synthesis of the ACE inhibitor 3H-RAC-X-65?
A1: (R)-2-Hydroxypropionic acid benzyl ester, specifically its triflate derivative, serves as a crucial starting material in the synthesis of 3H-RAC-X-65 []. The triflate of (R)-2-hydroxypropionic acid benzyl ester reacts with N′-(4-iodophenyl)-L-glutamine methyl ester, ultimately leading to the formation of the desired ACE inhibitor after several subsequent steps. This reaction introduces the (R)-lactic acid moiety which is a key structural feature of the final compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


